Chemical properties and structure of 4-Bromo-2-methyl-6-nitroanisole
Chemical properties and structure of 4-Bromo-2-methyl-6-nitroanisole
An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroanisole and Its Key Structural Analogs
Introduction: Navigating Scarcity and Analogy in Chemical Space
In the landscape of synthetic chemistry and drug discovery, certain molecular scaffolds serve as pivotal building blocks for innovation. This guide focuses on the chemical properties and structure of 4-Bromo-2-methyl-6-nitroanisole. It is critical to establish at the outset that publicly accessible, peer-reviewed data specifically for this compound is exceptionally scarce. This scarcity itself is a noteworthy finding, suggesting that this particular isomer may be a novel or underexplored entity in the chemical lexicon.
As senior application scientists, our role is not only to present known facts but also to provide a logical, evidence-based framework for proceeding in areas of limited information. Therefore, this guide will undertake a dual approach. First, it will define the predicted characteristics of 4-Bromo-2-methyl-6-nitroanisole based on first principles of organic chemistry. Second, and more substantially, it will provide an in-depth technical analysis of its closest and most extensively documented structural analog, 4-Bromo-2-methyl-6-nitroaniline (CAS: 77811-44-0) . By examining the well-characterized properties, synthesis, and applications of the aniline analog, we can establish a robust, predictive model for the behavior and potential of the target anisole.
This comparative approach ensures scientific integrity by avoiding speculation while empowering researchers with the necessary context to synthesize, characterize, and utilize 4-Bromo-2-methyl-6-nitroanisole or to select its well-documented aniline counterpart for their research endeavors.
Section 1: Chemical Identity and Structural Elucidation
A molecule's identity is fundamentally defined by its structure and unique identifiers. The strategic placement of bromo, methyl, nitro, and methoxy (or amino) groups on the benzene ring dictates the electronic environment and, consequently, the reactivity and physicochemical properties of these compounds.
Below is a comparative table of identifiers for our target compound and its key analogs.
| Property | 4-Bromo-2-methyl-6-nitroanisole (Target) | 4-Bromo-2-methyl-6-nitroaniline (Primary Analog) | 4-Bromo-2-nitroanisole (Analog) | 2-Bromo-6-methyl-4-nitroanisole (Isomeric Analog) |
| CAS Number | Not Found | 77811-44-0[1][2][3][4] | 33696-00-3[5][6][7] | 1345471-89-7[8][9] |
| Molecular Formula | C₈H₈BrNO₃ | C₇H₇BrN₂O₂[1][2][3] | C₇H₆BrNO₃[5][6] | C₈H₈BrNO₃[8][9] |
| Molecular Weight | 246.06 g/mol [8] | 231.05 g/mol [1][4] | 232.03 g/mol [5][6] | 246.06 g/mol [8][9] |
| IUPAC Name | 4-Bromo-1-methoxy-2-methyl-6-nitrobenzene | 4-Bromo-2-methyl-6-nitroaniline[1][2] | 4-Bromo-1-methoxy-2-nitrobenzene[6] | 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene[8] |
Molecular Structures
The following diagrams illustrate the precise atomic arrangement of the primary analog and related structures, providing a visual basis for understanding their chemical differences.
Caption: Structure of 4-Bromo-2-methyl-6-nitroaniline.
Caption: Structure of 4-Bromo-2-nitroanisole.
Section 2: Physicochemical Properties
The physical state, melting point, and solubility profile of a compound are critical parameters for its handling, storage, and application in various reaction conditions.
| Property | 4-Bromo-2-methyl-6-nitroaniline | 4-Bromo-2-nitroanisole |
| Appearance | White to yellow or orange to brown crystals or powder.[2] | Light yellow crystalline powder.[5] |
| Melting Point | 141.5-147.5 °C[2][4] | 81-87 °C (some sources up to 100 °C).[5] |
| Solubility | Insoluble in water; soluble in many organic solvents. | Insoluble in water; soluble in many organic solvents.[5] |
| Boiling Point | Not available | ~303.3 °C at 760 mmHg (predicted).[5] |
| Density | Not available | ~1.640 g/cm³.[5] |
Expert Insight: The higher melting point of the aniline compared to the anisole is expected. The -NH₂ group can participate in intermolecular hydrogen bonding, forming a more stable crystal lattice that requires more energy to break apart than the anisole, which lacks this capability. The target compound, 4-Bromo-2-methyl-6-nitroanisole, would be predicted to have a melting point closer to that of 4-bromo-2-nitroanisole, though likely influenced by the additional methyl group's effect on crystal packing.
Section 3: Spectroscopic and Analytical Characterization
Rigorous analytical chemistry is the cornerstone of trustworthy research. Verifying the identity and purity of a chemical intermediate is non-negotiable.
Core Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. For 4-Bromo-2-methyl-6-nitroanisole, one would expect to see distinct signals for the two aromatic protons, a singlet for the methoxy (-OCH₃) protons, and a singlet for the methyl (-CH₃) protons. The specific chemical shifts would be influenced by the electronic effects of the bromo and nitro substituents.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. A key validation for any brominated compound is the presence of a characteristic isotopic pattern (M⁺ and M+2 peaks) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] High-resolution mass spectrometry (HRMS) provides the precise elemental composition, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. For the target anisole, strong absorption bands would be expected for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), along with characteristic bands for the C-O-C ether linkage and the C-Br bond.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase HPLC method, often coupled with UV detection, can quantify the main compound and identify any impurities.[7] Purity is typically specified as ≥96-98% for research-grade chemicals.[2]
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol is based on a standard method for analyzing related aromatic compounds like 4-Bromo-2-nitroanisole.[7]
-
Column Selection: A C18 reverse-phase column (e.g., Newcrom R1) is a suitable starting point.[7]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water. A common starting gradient might be 50:50 MeCN:Water, which can be optimized as needed. For method robustness, a small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid) is added to ensure consistent ionization of any acidic or basic impurities.[7]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Instrumentation Setup:
-
Set the column temperature (e.g., 25-30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound has strong absorbance (typically determined by a UV scan, often around 254 nm for nitroaromatics).
-
-
Injection and Data Analysis: Inject a small volume (e.g., 10 µL) of the sample. The resulting chromatogram is analyzed to determine the retention time of the main peak and the area percentage of all peaks, which corresponds to the purity of the sample.
Trustworthiness through Self-Validation: This protocol is self-validating. A sharp, symmetrical peak for the main component indicates good chromatographic behavior. The presence of multiple peaks would signify impurities, which can then be quantified. The method's scalability allows it to be adapted for preparative separation to isolate and identify these impurities if necessary.[7]
Section 4: Synthesis and Reactivity
Proposed Synthesis of 4-Bromo-2-methyl-6-nitroanisole
While a specific published synthesis for the target molecule was not found, a logical synthetic route can be designed from commercially available precursors based on fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents are key to a successful strategy.
Caption: Proposed synthetic workflow for 4-Bromo-2-methyl-6-nitroanisole.
Causality Behind Experimental Choices:
-
Methylation First: The synthesis begins with the methylation of the hydroxyl group of o-cresol. This is crucial for two reasons: a) it protects the reactive phenol, which would otherwise interfere with subsequent electrophilic reactions, and b) it converts the strongly activating, ortho-, para-directing -OH group into a still activating, ortho-, para-directing -OCH₃ group.
-
Bromination Second: The -OCH₃ and -CH₃ groups are both ortho-, para-directing. The methoxy group is the stronger activator. The position para to the methoxy group is sterically accessible and electronically favored, leading to the desired 4-bromo intermediate.
-
Nitration Last: In the final step, nitration is performed. The directing groups (-OCH₃ and -CH₃) will direct the incoming nitro group to the available ortho and para positions. The position ortho to the methoxy group and ortho to the methyl group (position 6) is sterically hindered but electronically activated. Careful control of reaction conditions (e.g., low temperature) would be necessary to achieve selective mono-nitration at this position and avoid side products.
Reference Synthesis: 4-Bromo-2-nitroaniline
A known method involves the nitration of an acetyl-protected aniline, followed by hydrolysis.[10]
-
Acetylation: 4-Bromoaniline is treated with acetic anhydride to form 4-bromoacetanilide. This protects the amine and moderates its activating effect.
-
Nitration: The 4-bromoacetanilide is then nitrated with nitric acid. The acetamido group directs the nitro group to the ortho position.
-
Hydrolysis: The resulting 4-bromo-2-nitroacetanilide is hydrolyzed using aqueous hydrochloric acid at reflux to remove the acetyl group, yielding the final product, 4-bromo-2-nitroaniline.[10]
Section 5: Applications in Research and Drug Development
The true value of a chemical intermediate lies in its utility. The structural features of these compounds make them highly versatile building blocks.
Proven Applications of 4-Bromo-2-methyl-6-nitroaniline:
-
Inhibitor Development: This compound is a key intermediate in the design and synthesis of inhibitors for Casein Kinase 2 (CK2).[2][11] CK2 is a protein kinase that is often dysregulated in diseases like cancer, making its inhibitors valuable tools for therapeutic research.[11]
-
Hybrid Drug Molecules: It plays a role in the development of novel telmisartan-glitazone hybrid analogs.[2][11] These hybrid molecules are investigated for their potential combined therapeutic effects in treating metabolic syndrome.[11] The precise molecular architecture afforded by intermediates like this is crucial for achieving optimal pharmacological activity.
Potential Applications of 4-Bromo-2-methyl-6-nitroanisole:
Based on its structure and the applications of related nitroanisoles, the target compound is a promising candidate for:
-
Pharmaceutical Synthesis: As a scaffold for creating more complex molecules with potential biological activity, similar to its aniline analog.[12]
-
Agrochemicals: The nitroaromatic structure is common in herbicides and pesticides.[12]
-
Materials Science: It could be used in the formulation of specialty polymers and resins, where the nitro and bromo groups could enhance properties like thermal stability or chemical resistance.[12]
Section 6: Safety, Handling, and Disposal
While specific safety data for 4-Bromo-2-methyl-6-nitroanisole is unavailable, the data for its close analogs provides a reliable basis for establishing safe handling protocols.
Hazard Identification (Based on Analogs):
-
GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[13][14] Causes skin irritation and serious eye irritation.[14][15] May cause respiratory irritation.[4][14]
-
Signal Word: Warning[4]
Protocol: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and use proper removal technique.[16]
-
Eye Protection: Wear safety glasses with side-shields or goggles.[15]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[13][15] If dust is generated, use a NIOSH-approved particle respirator (e.g., N95).[4][16]
-
Clothing: Wear a lab coat or protective clothing.[15]
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust.[15]
-
Do not eat, drink, or smoke when using this product.[13][15]
-
Keep containers securely sealed when not in use and store in a dry, cool, and well-ventilated place.[15][17]
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15][17]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[13][15][17]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][17]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
4-Bromo-2-methyl-6-nitroanisole represents an intriguing yet underexplored molecule in synthetic chemistry. While direct experimental data remains elusive, a robust understanding of its likely properties, reactivity, and potential applications can be confidently extrapolated from its close and well-documented analog, 4-Bromo-2-methyl-6-nitroaniline. The proven utility of the aniline analog in developing kinase inhibitors and hybrid drugs underscores the potential value of this chemical family. This guide provides the necessary foundational knowledge, comparative data, and safety protocols for researchers to either pursue the novel synthesis of the target anisole or to confidently employ its readily available analog as a versatile and powerful building block in their drug discovery and development programs.
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